Altiratinib (DCC-2701) is a small molecule kinase inhibitor originally developed for the treatment of glioblastoma []. It functions as a potent, selective, and orally bioavailable inhibitor of various receptor tyrosine kinases (RTKs) [, ]. Specifically, Altiratinib demonstrates balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases []. These RTKs are frequently overexpressed or mutated in various tumor types and play crucial roles in regulating angiogenesis, tumor cell growth, and survival []. Notably, Altiratinib exhibits substantial blood-brain barrier penetration, making it a promising candidate for treating brain cancers and metastases [].
Mechanism of Action
Altiratinib functions by binding to the switch control pocket of its target kinases (MET, TIE2, and VEGFR2), inducing type II inactive conformations []. This binding inhibits the kinases' activity, thereby disrupting downstream signaling pathways involved in tumor growth, invasion, angiogenesis, and drug resistance mechanisms [].
Durable MET Inhibition: Altiratinib effectively inhibits both wild-type and mutated forms of MET, a key player in tumor growth and progression [].
Anti-angiogenic Effects: It inhibits VEGFR2 and TIE2, crucial for tumor angiogenesis and vascularization []. By targeting these kinases, Altiratinib disrupts the formation of new blood vessels that supply the tumor with nutrients and oxygen, hindering its growth and spread.
Inhibition of Tumor Invasion and Metastasis: Altiratinib's balanced inhibition of MET, TIE2, and VEGFR2 effectively blocks major evasive revascularization and resistance pathways driven by HGF, ANG, and VEGF, ultimately inhibiting tumor invasion and metastasis [].
Overcoming Drug Resistance: Altiratinib exhibits activity against resistant NTRK kinase domain mutants, suggesting its potential to address acquired resistance to other kinase inhibitors [].
Applications
Glioblastoma: Altiratinib has been investigated as a potential therapeutic for glioblastoma, particularly in cases resistant to bevacizumab, a standard anti-angiogenic therapy [, , , ]. Studies have shown that it can inhibit tumor growth, invasion, angiogenesis, and microenvironment-mediated drug resistance in glioblastoma models [, , ].
TRK-Fusion Driven Cancers: Altiratinib exhibits potent inhibition of oncogenic TRK fusions in vitro and in vivo, indicating its potential for treating cancers driven by these fusions [].
Uveal Melanoma: Research suggests that combining Altiratinib with MEK inhibitors like selumetinib could be a promising strategy to suppress uveal melanoma tumor growth and metastasis []. Altiratinib effectively blocks MEK-induced tumor cell invasion in this cancer type [].
Breast Cancer: Studies have identified Altiratinib as a potential inhibitor of transendothelial migration, a crucial step in breast cancer metastasis [].
b) Parasitic Diseases:
Toxoplasmosis and Malaria: Drug repurposing studies have identified Altiratinib as a promising drug candidate with broad-spectrum activity against apicomplexan parasites, including Toxoplasma gondii and Plasmodium falciparum []. It exhibits parasiticidal activity by selectively targeting a spliceosome kinase, TgPRP4K in T. gondii and its counterpart PfCLK3 in P. falciparum [, ]. Altiratinib disrupts parasite development by interfering with splicing mechanisms [, ].
c) Skin Hyperpigmentation:
Regulation of Melanogenesis: Research indicates that Altiratinib inhibits melanogenesis by targeting CREB-regulated transcription co-activator 3 (CRTC3) [, ]. CRTC3 plays a crucial role in regulating melanin production, and Altiratinib's ability to modulate this pathway makes it a potential therapeutic target for pigmentary disorders [, ].
Related Compounds
Abemaciclib
Compound Description: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of breast cancer. []
Relevance: Research has shown that combining Abemaciclib with Altiratinib leads to synergistic anti-tumor effects in Glioblastoma. This is because CDK4/6 inhibition upregulates factors that activate both the c-Met and TrkA-B pathways, which are inhibited by Altiratinib. []
Cabozantinib
Compound Description: Cabozantinib is a multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases. It is approved for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. []
Compound Description: Crizotinib is an inhibitor of c-Met, ALK, and ROS1 tyrosine kinases. It is primarily used for the treatment of non-small cell lung cancer. []
Relevance: Like Altiratinib, Crizotinib exhibits inhibitory activity against c-Met. []
Compound Description: Foretinib is a multi-kinase inhibitor targeting c-Met, VEGFR2, RON, and other kinases. It is being investigated for the treatment of various cancers. []
Relevance: Foretinib shares c-Met and VEGFR2 inhibitory activity with Altiratinib, but their overall kinase profiles and therapeutic applications may differ. []
Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2. It is used in the treatment of HER2-positive breast cancer. []
Relevance: Lapatinib is mentioned alongside Altiratinib as a chemotherapy option for recurrent glioblastoma. []
Lomustine
Compound Description: Lomustine is an alkylating agent used in the treatment of brain tumors, including glioblastoma. []
Relevance: Similar to Altiratinib, Lomustine is used as a treatment option for glioblastoma. []
Rebastinib
Compound Description: Rebastinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). It is being investigated for the treatment of various cancers and inflammatory diseases. []
Relevance: Research suggests that Rebastinib, in conjunction with Altiratinib, may be effective in preventing key steps in tumor cell transendothelial migration. []
Compound Description: Selumetinib is a selective inhibitor of MEK1/2, kinases involved in the MAPK/ERK signaling pathway. It is being investigated for the treatment of various cancers. []
Relevance: Studies indicate that combining Selumetinib with Altiratinib may be an effective strategy for treating uveal melanoma by suppressing tumor growth and metastasis. []
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR kinases. It is approved for the treatment of liver, kidney, and thyroid cancers. []
Relevance: Similar to Altiratinib, Sorafenib shows potential as a melanin-inhibiting agent. []
TCMDC-135051
Compound Description: TCMDC-135051 is a selective inhibitor of PfCLK3, a kinase found in Plasmodium falciparum. It exhibits anti-malarial activity. []
Relevance: Both Altiratinib and TCMDC-135051 target the parasitic PRP4K/CLK3 kinase family, indicating a potential for developing pan-apicomplexan inhibitors targeting this pathway. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MPT0B098 is a potent microtubule inhibitor through binding to the colchicine-binding site of tubulin. MPT0B098 is active against the growth of various human cancer cells, including chemoresistant cells with IC50 values ranging from 70 to 150 nmol/L. MPT0B098 arrests cells in the G2–M phase and subsequently induces cell apoptosis. In addition, MPT0B098 effectively suppresses VEGF-induced cell migration and capillary-like tube formation of HUVECs. Distinguished from other microtubule inhibitors, MPT0B098 not only inhibited the expression levels of HIF-1α protein but also destabilized HIF-1α mRNA. The mechanism of causing unstable of HIF-1α mRNA by MPT0B098 is through decreasing RNA-binding protein, HuR, translocation from the nucleus to the cytoplasm. Notably, MPT0B098 effectively suppresses tumor growth and microvessel density of tumor specimens in vivo. Taken together, our results provide a novel mechanism of inhibiting HIF-1α of a microtubule inhibitor MPT0B098. MPT0B098 is a promising anticancer drug candidate with potential for the treatment of human malignancies. (source: Mol Cancer Ther; 2013, 12(7); 1202–12.
Panobinostat is a hydroxamic acid obtained by formal condensation of the carboxy group of (2E)-3-[4-({[2-(2-methylindol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoic acid with the amino group of hydroxylamine. A histone deacetylase inhibitor used (as its lactate salt) in combination with bortezomib and dexamethasone for the treatment of multiple myeloma. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an antineoplastic agent and an angiogenesis modulating agent. It is a hydroxamic acid, a member of cinnamamides, a secondary amino compound and a methylindole. It is a conjugate base of a panobinostat(1+). Panobinostat is a drug that was previously approved by the U.S. Food and Drug Administration (FDA) under the brand name Farydak for the treatment of a certain type of cancer. Panobinostat is currently being studied as an investigational drug as part of a strategy to cure HIV infection. As an investigational HIV therapy, panobinostat belongs to a group of drugs called latency-reversing agents. Panobinostat is an oral deacetylace (DAC) inhibitor approved on February 23, 2015 by the FDA for the treatment of multiple myeloma. The approval was accelerated based on progression-free survival, therefore confirmatory trials by the sponsor to demonstrate clinical efficacy in multiple myeloma treatment are in progress of being conducted. Panobinostat is marketed by Novartis under the brand name Farydak. Panobinostat acts as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor) and it is the most potent DAC inhibiting agent available on the market. Histone deacetylase (hdac) inhibitor is a Histone Deacetylase Inhibitor. The mechanism of action of histone deacetylase (hdac) inhibitor is as a Histone Deacetylase Inhibitor, and Cytochrome P450 2D6 Inhibitor. Panobinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in combination with other agents in refractory or relapsed multiple myeloma. Panobinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury. Panobinostat is a cinnamic hydroxamic acid analogue with potential antineoplastic activity. Panobinostat selectively inhibits histone deacetylase (HDAC), inducing hyperacetylation of core histone proteins, which may result in modulation of cell cycle protein expression, cell cycle arrest in the G2/M phase and apoptosis. In addition, this agent appears to modulate the expression of angiogenesis-related genes, such as hypoxia-inducible factor-1alpha (HIF-1a) and vascular endothelial growth factor (VEGF), thus impairing endothelial cell chemotaxis and invasion. HDAC is an enzyme that deacetylates chromatin histone proteins. An indole and hydroxamic acid derivative that acts as a HISTONE DEACETYLASE inhibitor. It is used as an antineoplastic agent in combination with BORTEZOMIB and DEXAMETHASONE for the treatment of MULTIPLE MYELOMA. See also: Panobinostat Lactate (active moiety of).
Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases that are required for activating the signaling of certain cytokines and growth factor receptors. Many myeloproliferative diseases have been linked to a mutation in JAK2 where a switch from valine to phenylalanine occurs at the 617 position (V617F). Furthermore, constitutive activation of the JAK2 signaling pathway is associated with aggressive adult T cell leukemia/lymphoma. AZ 960 inhibits JAK2 with a Ki value of 0.45 nM in vitro. It can decrease STAT3/5 phosphorylation and inhibit cell proliferation in a SET-2 human megakaryoblastic cell line that is heterozygous for the JAK2 V617F mutation with a GI50 value of 33 nM. AZ 960 can also induce apoptosis in human T cell lymophotropic virus type 1-infected (IC50 = ~1 µM), which corresponds to a downregulation of phosphorylated forms of JAK2 and Bcl-2 family proteins. AZ960 is a novel inhibitor of Jak2 kinase. AZ960 inhibits JAK2 kinase with a K(i) of 0.00045 microm in vitro and treatment of TEL-JAK2 driven Ba/F3 cells with AZ960 blocked STAT5 phosphorylation and potently inhibited cell proliferation (GI=0.025 microm). AZ960 demonstrated selectivity for TEL-JAK2-driven STAT5 phosphorylation and cell proliferation when compared with cell lines driven by similar fusions of the other JAK kinase family members.
PX-478 is a small molecule inhibitor of hypoxia inducible factor (HIF)-1 alpha currently in a clinical trial in patients with advanced metastatic cancer and lymphoma. PX-478 was effective in models of both non-small cell lung cancer and small cell lung cancer that express HIF-1 alpha. HIF-1alpha Inhibitor PX-478 is an orally active small molecule with potential antineoplastic activity. Although its mechanism of action has yet to be fully elucidated, HIF1-alpha inhibitor PX-478 appears to inhibit hypoxia-inducible factor 1-alpha (HIF1A) expression, which may result in decreased expression of HIF1A downstream target genes important to tumor growth and survival, a reduction in tumor cell proliferation, and the induction of tumor cell apoptosis. The inhibitory effect of this agent is independent of the tumor suppressor genes VHL and p53 and may be related to derangements in glucose uptake and metabolism due to inhibition of glucose transporter-1 (Glut-1).
STX-0119 is a potent STAT3 inhibitor. STX-0119 is an efficient therapeutic to overcome TMZ resistance in recurrent GBM tumors, and could be the next promising compound leading to survival prolongation. STX-0119 demonstrated strong inhibition of the expression of STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α and VEGF) and stem cell-associated genes (CD44, Nanog, nestin and CD133) as well as the induction of apoptosis in one stem-like cell line.
AZD1480 has been used in trials studying the treatment of Solid Malignancies, Post-Polycythaemia Vera, Primary Myelofibrosis (PMF), and Essential Thrombocythaemia Myelofibrosis. JAK2 Inhibitor AZD1480 is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. JAK2 inhibitor AZD1480 inhibits JAK2 activation, leading to the inhibition of the JAK/STAT (signal transducer and activator of transcription) signaling including activation of STAT3. This may lead to induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
BMS-911543 has been used in trials studying the treatment of Cancer. JAK2 Inhibitor BMS-911543 is an orally available small molecule targeting a subset of Janus-associated kinase (JAK) with potential antineoplastic activity. JAK2 inhibitor BMS-911543 selectively inhibits JAK2, thereby preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, including activation of STAT3. This may lead to an induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
Temsirolimus is a derivative of sirolimus used in the treatment of renal cell carcinoma (RCC). It was developed by Wyeth Pharmaceuticals under the trade name Torisel. Temsirolimus was approved by the FDA in late May 2007 as well as the European Medicines Agency (EMEA) on November 2007. Temsirolimus is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. Temsirolimus therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice. Temsirolimus is an ester analog of rapamycin. Temsirolimus binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.